molecular formula C2Cl4O B107817 Trichloroacetyl chloride CAS No. 76-02-8

Trichloroacetyl chloride

Cat. No. B107817
CAS RN: 76-02-8
M. Wt: 181.8 g/mol
InChI Key: PVFOMCVHYWHZJE-UHFFFAOYSA-N
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Description

Trichloroacetyl chloride is a reagent that appears in various organic synthesis processes. It is a product of the oxidative photodecomposition of tetrachloroethylene and can be used in situ for practical syntheses of various organic compounds such as ureas, amides, carbonates, esters, carbamates, enaminones, and organochlorides . It is also involved in the synthesis of 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one and its derivatives, which are used for the regiospecific preparation of azoles . Additionally, trichloroacetyl chloride reacts with triethylamine to produce a α-acylenamine through an oxidation process .

Synthesis Analysis

Trichloroacetyl chloride is generated from the oxidative photodecomposition of tetrachloroethylene, which yields a complex mixture of products including chlorine, phosgene, and trichloroacetyl chloride itself . It is also used as an acylating agent in the synthesis of trichloroacetylacetate derivatives from trialkyl orthoacetates and orthopropionates .

Molecular Structure Analysis

The molecular structure of trichloroacetyl chloride is not directly discussed in the provided papers. However, related compounds such as chloroacetyl chloride have been studied by gas-phase electron diffraction, revealing a mixture of anti and gauche conformers with the anti form being more stable . This information can provide insights into the structural features of trichloroacetyl chloride, as both compounds share the acyl chloride functional group.

Chemical Reactions Analysis

Trichloroacetyl chloride is involved in various chemical reactions. It is used in situ for the synthesis of a wide range of organic compounds . It also reacts with triethylamine to form a α-acylenamine, indicating its ability to oxidize tertiary amines . Furthermore, it is used in the acylation reaction to produce trichloroacetylacetate derivatives, which are then utilized in the preparation of azoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of trichloroacetyl chloride are not explicitly detailed in the provided papers. However, its role as a reagent in organic synthesis suggests that it is a reactive compound, capable of participating in various chemical transformations . Its generation from tetrachloroethylene also implies that it may be produced under specific conditions that involve oxidative photodecomposition .

Scientific Research Applications

Atmospheric Chemistry

  • Heterogeneous Chemistry in the Atmosphere : Trichloroacetyl chloride reacts readily with water, leading to a short residence time in the atmosphere. This understanding helps in atmospheric chemistry, particularly in the study of pollutants and atmospheric reactions (George et al., 1994).

Organic Synthesis

  • Reaction with Schiff Bases : In the presence of triphenylphosphine, trichloroacetyl chloride can react with Schiff bases to produce 3,3-dichloro-2-azetidinones, indicating its utility in organic synthesis (Morimoto & Sekiya, 1976).
  • Syntheses from Tetrachloroethylene : Generated from oxidative photodecomposition of tetrachloroethylene, trichloroacetyl chloride is used in the synthesis of various organic compounds like ureas, amides, carbonates, esters, and carbamates (Zhang et al., 2013).

Chemical Analysis and Decomposition

  • Vacuum Pyrolysis Study : The study of trichloroacetyl chloride's vacuum pyrolysis at high temperatures helps in understanding its thermal decomposition and the formation of various intermediates like radicals and ketenes (Khabashesku et al., 1988).

Developmental Toxicity

  • Embryotoxicity Study : Trichloroacetyl chloride's embryotoxicity was studied in vitro, revealing effects like decreased growth and differentiation in embryos, which is crucial for understanding environmental toxins (Saillenfait et al., 2007).

Novel Syntheses

  • Synthesis of S-alkyl Thiocarbamates : A novel method involving trichloroacetyl chloride for synthesizing S-alkyl thiocarbamates demonstrates its versatility in creating diverse chemical compounds (Wynne et al., 2003).

Safety And Hazards

Trichloroacetyl chloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled .

Future Directions

Trichloroacetyl chloride is being studied for its potential use in various applications. For instance, a collaboration between Kobe University’s Graduate School of Science and AGC Incorporated has succeeded in synthesizing various useful compounds from perchloroethylene, a solvent commonly used to dry clean clothes. The compounds they synthesized include pharmaceutical intermediates (trichloroacetamide, urea derivatives, and urethane derivatives) as well as a novel polyurethane containing a fluoroalkyl group .

properties

IUPAC Name

2,2,2-trichloroacetyl chloride
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InChI

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6
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InChI Key

PVFOMCVHYWHZJE-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)Cl
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Molecular Formula

C2Cl4O
Record name TRICHLOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID9034070
Record name Trichloroacetyl chloride
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Molecular Weight

181.8 g/mol
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Physical Description

Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible., Liquid that decomposes in water; [Hawley]
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Boiling Point

244 °F at 760 mmHg (EPA, 1998), 244 °F, 117.9 °C
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Solubility

Sol in ether, Sol in alcohol
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Density

1.654 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.6202 at 20 °C/4 °C
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Vapor Pressure

21.3 [mmHg], 21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients
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Product Name

Trichloroacetyl chloride

Color/Form

Liquid

CAS RN

76-02-8
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Record name 2,2,2-Trichloroacetyl chloride
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Record name Trichloroacetyl Chloride
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Melting Point

-31.8 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,010
Citations
C George, J Lagrange, P Lagrange… - Journal of …, 1994 - Wiley Online Library
… The results show that trichloroacetyl chloride can react readily with water leading to short residence … Trichloroacetyl chloride reacts with water to form trichloroacetic acid according to the …
Number of citations: 26 agupubs.onlinelibrary.wiley.com
TW Koenig, JS Wieczorek - The Journal of Organic Chemistry, 1968 - ACS Publications
… The reaction of trichloroacetyl chloride with 2-picoline N-oxide gives 2-… of pyridyl chlorides from trichloroacetyl chloride and the … When trichloroacetyl chloride is added into a refluxing …
Number of citations: 23 pubs.acs.org
D Reichert, T Neudecker, U Spengler… - Mutation Research …, 1983 - Elsevier
… In another series of experiments, we tested trichloroacetyl chloride, trichloroacryloyl chloride and hexachlorobutadiene for mutagenic activity (Fig. 4). These substances, as well as …
Number of citations: 24 www.sciencedirect.com
RR Fraser, RB Swingle - Tetrahedron, 1969 - Elsevier
… We have found that the trichloroacetyl chloride prepared by the … The trichloroacetyl chloride then distilled over, bp 116-l 17’. A … The two batches of trichloroacetyl chloride were combined …
Number of citations: 19 www.sciencedirect.com
T Tamezane, N Tanaka, H Nishikiori, T Fujii - Chemical physics letters, 2006 - Elsevier
UV photolysis of CCl 3 COCl has been investigated by infrared spectroscopy in cryogenic Ar and O 2 matrices. In the Ar matrix, CCl 4 and CO were found to be dominant products over …
Number of citations: 9 www.sciencedirect.com
JW Sellers, WE Bissinger - Journal of the American Chemical …, 1954 - ACS Publications
It has been claimedthat trichloroacetyl chloride is a product of the oxidation of tetrachloroethylene in the presence of light, chlorine or peroxides. 1 The Rosenmund reduction of …
Number of citations: 5 pubs.acs.org
R Shankar, P Kolandaivel… - International Journal of …, 2011 - Wiley Online Library
… reaction profile of trichloroacetyl chloride have been studied … The trichloroacetyl chloride is an asymmetric ketone where … decomposition of the trichloroacetyl chloride. These resultant …
Number of citations: 5 onlinelibrary.wiley.com
B Rozsondai, J Tremmel, I Hargittai… - Journal of the …, 1989 - ACS Publications
… Cl2CCO was produced from trichloroacetyl chloride, Cl3CCOCl, with zinc at 420 C duringthe diffraction experiment. Analysis of data of the reaction product, containing about …
Number of citations: 21 pubs.acs.org
H Fakhraian, A Moghimi, A Bazaz… - … process research & …, 2003 - ACS Publications
The synthesis of 3,5,6-trichloropyridin-2-ol via the CuCl-catalyzed reaction of trichloroacetyl chloride and acrylonitrile under both pressure and atmospheric conditions and the …
Number of citations: 10 pubs.acs.org
T MORIMOTO, M SEKIYA - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… As previously known with acyl halides,“ trichloroacetyl chloride … A chloroform solution of I and trichloroacetyl chloride in 1: 1 … trichloroacetyl chloride and triphenylphosphine in 1: 1: 1.2 …
Number of citations: 8 www.jstage.jst.go.jp

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